![molecular formula C14H9FN4 B057495 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile CAS No. 256376-65-5](/img/structure/B57495.png)

1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile

Descripción general

Descripción

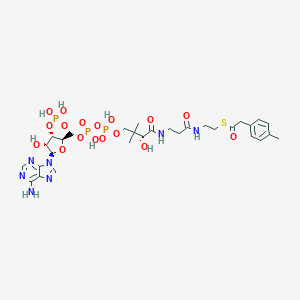

“1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile” is a chemical compound with the molecular formula C14H9FN4. It has a molecular weight of 252.246 . This compound is a key intermediate for the preparation of certain pharmaceuticals .

Synthesis Analysis

A new approach for the synthesis of “1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile” was developed from 2-chloro-5-fluoronicotinic acid, a commercially available material. The hydrazinolysis and intramolecular substitution were completed in one step to obtain 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-ol. N-1 benzylation of this compound afforded 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-ol, whose structure was confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .

Molecular Structure Analysis

The structure of “1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile” was confirmed by 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray crystallography .

Chemical Reactions Analysis

The synthesis of “1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile” involves several chemical reactions, including hydrazinolysis, intramolecular substitution, and N-1 benzylation .

Aplicaciones Científicas De Investigación

Pharmaceutical Research

This compound is part of the pyrazolopyridine class, which has been extensively studied for its potential in creating new pharmaceuticals. The structural similarity to purine bases like adenine and guanine makes it a valuable scaffold for developing drugs that can modulate purinergic receptors, which are implicated in a variety of diseases .

Antiviral Agents

Research indicates that derivatives of pyrazolopyridine exhibit antiviral properties. This compound could serve as a precursor for synthesizing new antiviral agents, especially considering the ongoing need for novel treatments against emerging viral pathogens .

Anticancer Activity

The pyrazolopyridine nucleus is a common feature in molecules with anticancer activity. Modifying the 1-(2-fluorobenzyl) group could lead to the development of new chemotherapeutic agents, potentially offering improved selectivity and reduced side effects .

Neurological Disorders

Compounds with this core structure have been explored for their neuroprotective effects. They may hold promise in the treatment of neurodegenerative diseases by modulating key pathways involved in neuronal survival and death .

Anti-Inflammatory Applications

The anti-inflammatory potential of pyrazolopyridine derivatives has been documented. This compound could be used to synthesize new anti-inflammatory drugs that might be more effective or have fewer gastrointestinal side effects compared to current medications .

Material Science

Beyond biomedical applications, this compound’s unique structure could be utilized in material science, particularly in the development of organic semiconductors or as a ligand in metal-organic frameworks for catalysis or gas storage .

Analytical Chemistry

In analytical chemistry, fluorescent probes based on pyrazolopyridine derivatives can be synthesized. These probes can be used for detecting various ions or molecules, which is crucial in environmental monitoring and diagnostics .

Agricultural Chemistry

Lastly, the indole moiety present in this compound is structurally related to plant growth hormones. Derivatives could be synthesized to explore their use as growth promoters or protectants in agriculture .

Safety and Hazards

While specific safety and hazard information for “1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Direcciones Futuras

Propiedades

IUPAC Name |

1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN4/c15-12-6-2-1-4-10(12)9-19-14-11(5-3-7-17-14)13(8-16)18-19/h1-7H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUUGTRFBZTTQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C(=N2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile | |

CAS RN |

256376-65-5 | |

| Record name | 1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile in pharmaceutical synthesis?

A1: 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile (9) serves as a crucial intermediate in the synthesis of riociguat []. Riociguat is a medication used for the treatment of certain cardiovascular conditions. Understanding the synthesis of key intermediates like compound 9 is essential for developing efficient and cost-effective production methods for pharmaceuticals like riociguat.

Q2: What novel synthetic route for 1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile is described in the research?

A2: The research presents a new four-step synthetic route for producing compound 9, starting with commercially available methyl 2-chloronicotinate []. This approach features a one-step hydrazinolysis and intramolecular substitution to obtain 1H-pyrazolo[3,4-b]pyridin-3-ol, followed by regioselective N1-benzylation to yield 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-ol. The final step utilizes a Pd-catalyzed cyanation of a novel intermediate, 1-(2-fluorobenzyl)-3-bromo-1H-pyrazolo[3,4-b]pyridine, to produce the target compound 9. This method offers an alternative to existing procedures and may provide advantages in terms of yield, cost, or environmental impact.

Q3: How was the structure of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-ol confirmed in the study?

A3: The researchers utilized a combination of techniques to confirm the structure of 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-ol, including ¹H NMR, ¹³C NMR, MS, and single-crystal X-ray crystallography []. This multi-faceted approach ensured a thorough structural characterization of this key intermediate.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-phenyl-3-(propanoylamino)propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57424.png)

![(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B57425.png)

![1,2-Propanediamine, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B57426.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-15-[(2R,3S)-3-(butanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57431.png)

![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B57439.png)

![7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one](/img/structure/B57442.png)

![2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine](/img/structure/B57445.png)